
Methyl 5-methyl-2,4-dioxohexanoate
Overview
Description
Methyl 5-methyl-2,4-dioxohexanoate is an organic compound with the molecular formula C8H12O4 It is a derivative of hexanoic acid and contains two oxo groups at the 2 and 4 positions, as well as a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-2,4-dioxohexanoate can be synthesized through several methods. One common approach involves the acylation of the bisenolate of tert-butyl 3-oxovalerate with commercially available Weinreb acetamide . This reaction typically requires the use of a strong base, such as lithium diisopropylamide (LDA), to generate the bisenolate intermediate, followed by the addition of the acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2,4-dioxohexanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The oxo groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Common reagents for reduction include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Enzymatic reduction may involve the use of alcohol dehydrogenases and cofactors such as NADPH.
Substitution: Nucleophilic substitution reactions may use reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Reduction: Reduction of this compound can yield 5-hydroxy-3-oxohexanoates.
Substitution: Substitution reactions can produce a variety of substituted hexanoate derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methyl-2,4-dioxohexanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biocatalysis: The compound is used in studies involving enzymatic reduction and dynamic kinetic resolution to produce enantiomerically pure compounds.
Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2,4-dioxohexanoate in chemical reactions involves the reactivity of its oxo groups and the methyl group at the 5 position. The oxo groups can undergo nucleophilic addition and reduction reactions, while the methyl group can influence the compound’s steric and electronic properties. In enzymatic reactions, the compound may interact with active sites of enzymes, leading to specific reductions or substitutions.
Comparison with Similar Compounds
Methyl 5-methyl-2,4-dioxohexanoate can be compared with other similar compounds, such as:
Methyl 3,5-dioxohexanoate: Lacks the methyl group at the 5 position, resulting in different reactivity and properties.
Ethyl 2,4-dioxohexanoate: Contains an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.
tert-Butyl 4-methyl-3,5-dioxohexanoate: Contains a tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity.
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Biological Activity
Methyl 5-methyl-2,4-dioxohexanoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings, providing a comprehensive overview of its properties and implications in medicinal chemistry.
Chemical Structure and Properties
This compound features two carbonyl (keto) groups at the second and fourth positions of the hexanoate chain, along with a methyl group at the fifth position. This unique structure contributes to its reactivity and potential biological activity. The molecular formula is C₇H₁₂O₄, and it is classified as a dicarbonyl compound due to the presence of two carbonyl groups.
Table 1: Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₇H₁₂O₄ | Contains an additional methyl group at position five |
Ethyl 2,4-dioxo-5-methylhexanoate | C₈H₁₄O₄ | Ethyl ester variant with a longer carbon chain |
Methyl 3,5-dimethyl-2,4-dioxohexanoate | C₉H₁₄O₄ | Two methyl groups at position five |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily linked to its role as a substrate in enzymatic reactions. Its lipophilicity (Log P) suggests that it can effectively cross biological membranes, enhancing its bioavailability for therapeutic applications.
Enzymatic Interactions
The compound has been studied for its interactions with specific enzymes involved in metabolic pathways. For instance, it has shown promise in dynamic kinetic resolution processes, which are crucial for synthesizing enantiomerically pure compounds. The structural features of this compound may influence its reactivity with enzymes such as dehydrogenases and transferases.
Case Study: Enzyme Kinetics
In a study examining the kinetics of this compound in enzymatic reactions, researchers found that the compound acted as an effective substrate for certain dehydrogenases. The reaction rates were significantly influenced by the concentration of the enzyme and the presence of cofactors. This suggests potential applications in drug development where enzyme specificity is critical.
Synthesis Methods
This compound can be synthesized through several methods:
- Condensation Reactions : Utilizing diketones and esters under acidic or basic conditions.
- Oxidation Reactions : Converting suitable precursors into dicarbonyl compounds using oxidizing agents like potassium permanganate.
- Photochemical Methods : Employing light to drive reactions that form the desired compound from simpler precursors.
Table 2: Synthesis Methods Overview
Method | Description |
---|---|
Condensation | Diketones react with esters under acidic conditions to form dicarbonyls. |
Oxidation | Precursors are oxidized using agents like KMnO₄ to yield dicarbonyls. |
Photochemical | Light-induced reactions that facilitate the formation of complex structures. |
Applications in Medicinal Chemistry
The potential applications of this compound extend into medicinal chemistry due to its ability to act as a precursor for various bioactive compounds. Its structural characteristics allow for further functionalization, which can lead to the development of new pharmaceuticals.
Toxicological Studies
Despite its potential benefits, it is essential to consider the safety profile of this compound. Preliminary toxicological studies indicate that while it exhibits low acute toxicity in animal models, further investigations are necessary to assess chronic exposure effects and environmental impacts.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 5-methyl-2,4-dioxohexanoate, and how are reaction conditions optimized?
Ethyl 5-methyl-2,4-dioxohexanoate is synthesized via esterification of 5-methyl-2,4-dioxohexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Optimization involves:
- Temperature control : Maintaining 60–80°C to prevent decarboxylation of the β-keto ester moiety.
- Catalyst selection : Using p-toluenesulfonic acid for milder conditions compared to H₂SO₄ .
- Solvent-free systems : Reducing side reactions by avoiding polar aprotic solvents .
- Purification : Distillation under reduced pressure (boiling point: 306.4°C at 760 mmHg) or recrystallization from ethyl acetate/hexane mixtures .
Key Reaction Parameters |
---|
Catalyst: H₂SO₄/p-TsOH |
Temperature: 60–80°C |
Yield: 65–75% (typical) |
Purity: >95% (GC-MS verified) |
Q. Which spectroscopic techniques are most effective for characterizing Ethyl 5-methyl-2,4-dioxohexanoate?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.28 (t, 3H, CH₂CH₃), δ 2.15 (s, 3H, CH₃), and δ 4.18 (q, 2H, OCH₂) confirm the ethyl ester and methyl groups.
- ¹³C NMR : Signals at δ 170.5 (C=O) and δ 202.1 (β-keto carbonyl) verify the dioxohexanoate backbone .
Q. What are the common reactivity patterns of Ethyl 5-methyl-2,4-dioxohexanoate in organic transformations?
The β-keto ester moiety enables diverse reactions:
- Knoevenagel Condensation : Reacts with aldehydes to form α,β-unsaturated esters under basic conditions (e.g., DABCO in dioxane/H₂O) .
- Reduction : Sodium borohydride selectively reduces the β-keto group to a hydroxyl group, yielding ethyl 5-methyl-2,4-dihydroxyhexanoate .
- Oxidation : Ozonolysis cleaves the α,β-unsaturated bond (if formed via condensation) to generate carboxylic acid derivatives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms involving Ethyl 5-methyl-2,4-dioxohexanoate?
Density Functional Theory (DFT) at the B3LYP/6-31G** level predicts transition states and intermediates in esterification and condensation reactions. For example:
- Esterification Mechanism : Protonation of the carbonyl oxygen precedes nucleophilic attack by ethanol, with a calculated activation energy of 25–30 kcal/mol .
- Contradictions in Regioselectivity : Computational studies explain preferential β-keto reactivity over ester carbonyls due to electron-withdrawing effects .
Q. What role does Ethyl 5-methyl-2,4-dioxohexanoate play in synthesizing chiral intermediates for pharmaceuticals?
The compound serves as a precursor for:
- Chiral Cyclohexanones : Asymmetric hydrogenation using Ru-BINAP catalysts yields enantiomerically pure cyclohexanol derivatives, key in prostaglandin synthesis .
- Heterocycles : Condensation with hydrazines forms pyrazolone derivatives with anti-inflammatory activity .
Q. How can researchers address discrepancies in spectroscopic data for derivatives of Ethyl 5-methyl-2,4-dioxohexanoate?
- Dynamic NMR Studies : Resolve tautomerism in β-keto esters by analyzing temperature-dependent shifts (e.g., enol-keto equilibria) .
- X-ray Crystallography : Confirm solid-state structures to validate NMR/IR assignments .
- Isotopic Labeling : Use ¹³C-labeled ethyl groups to track ester hydrolysis pathways .
Properties
IUPAC Name |
methyl 5-methyl-2,4-dioxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(2)6(9)4-7(10)8(11)12-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSONREVGCKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478617 | |
Record name | methyl 5-methyl-2,4-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-64-4 | |
Record name | methyl 5-methyl-2,4-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-methyl-2,4-dioxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.